(4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Description
Properties
IUPAC Name |
(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2;/h3-4,10H,5-6,12H2,1-2H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUHMFDEXSIALM-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCO2)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the benzopyran ring system followed by the introduction of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
(4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is being investigated for its potential therapeutic effects in various medical conditions:
- Neuropharmacology : Research indicates that compounds in the benzopyran class have activity against acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease. For instance, studies have shown that similar compounds exhibit significant AChE inhibitory activity, which is crucial for increasing acetylcholine levels in the brain .
Anticancer Research
The compound has been explored for its anticancer properties. Studies have indicated that benzopyran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Research has demonstrated that (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives possess antimicrobial properties. These compounds are being studied for their effectiveness against a range of pathogens, including bacteria and fungi.
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
A study focused on the synthesis and evaluation of benzopyran derivatives revealed that certain modifications to the structure enhanced AChE inhibition significantly. The compound exhibited an IC50 value comparable to known AChE inhibitors, indicating its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives could inhibit the growth of specific cancer cell lines. The mechanism involved the activation of apoptotic pathways and suppression of cell cycle progression .
Pharmaceutical Development
The unique properties of (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to act as a chiral building block facilitates the development of enantiomerically pure drugs.
Agrochemicals
The compound's biological activity extends to agrochemical applications where it may serve as a lead compound for developing new pesticides or herbicides due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Substituent Effects
- However, steric hindrance may reduce binding affinity in certain targets .
- Fluorine Substituents : Compounds like the 5,8-difluoro and 7-fluoro derivatives exhibit increased electronegativity, which may enhance hydrogen-bonding interactions with biological targets. The 5,8-difluoro analog’s higher molecular weight (221.63 g/mol) correlates with its dual fluorine atoms .
- Stereochemistry : The (4R)-8-methyl isomer (199.68 g/mol) underscores the importance of chirality in drug design, as enantiomers often display divergent biological activities .
Biological Activity
(4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, also known by its CAS number 2193051-98-6, is a compound belonging to the class of benzopyrans. This compound has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Chemical Formula : CHClN\O
- Molecular Weight : 215.71 g/mol
- CAS Number : 2193051-98-6
Mechanisms of Biological Activity
The biological activity of this compound primarily involves its interaction with various biological pathways:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress-related pathways. This is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders.
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from apoptosis induced by oxidative stress. It appears to modulate signaling pathways associated with cell survival and death, including those involving Bcl-2 family proteins and caspases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Reduces apoptosis in neuronal cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests a protective role against neurodegenerative conditions like Alzheimer's disease.
Case Study: Anti-inflammatory Properties
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings indicate its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how can purity be optimized?
- Methodology : Utilize reductive amination with NaCNBH₃ and AcOH in 1,2-dichloroethane (adapted from analogous benzopyran syntheses). Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical to isolate the (4S)-stereoisomer. Monitor reaction progress with TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .
- Purity Optimization : Recrystallize the hydrochloride salt in ethanol/ether mixtures to achieve ≥98% purity (as validated by HPLC; see ) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., dimethyl groups at C7/C8, chiral center at C4).
- HPLC : Use C18 columns (λ = 255 nm, similar to ) with chiral stationary phases to verify enantiomeric excess .
- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ and isotopic pattern matching C₁₁H₁₆ClNO₂ .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are generated .
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation (based on stability data for structurally similar hydrochlorides) .
- Spill Management : Avoid dust formation; use ethanol for decontamination and dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments for the C4 chiral center?
- Chiral Analysis :
- Polarimetry : Compare observed optical rotation with literature values for (4S)-configured benzopyrans (e.g., +15° to +25° in methanol) .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to confirm absolute configuration (refer to for analogous hydrazide structures) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound’s bioactivity?
- Substituent Modification :
- Replace 7,8-dimethyl groups with fluoro or methoxy groups (as in ) to assess electronic effects on receptor binding .
- Test analogues in vitro (e.g., enzyme inhibition assays) and correlate activity with logP values calculated via DFT (see for computational workflows) .
Q. How can computational modeling predict this compound’s metabolic stability?
- In Silico Tools :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate bond dissociation energies for oxidative metabolism .
- CYP450 Docking : Use AutoDock Vina to simulate interactions with CYP3A4 active sites, prioritizing metabolites for LC-MS validation .
Q. What experimental designs are suitable for assessing environmental persistence of this compound?
- Ecotoxicity Studies :
- Fate in Water : Conduct OECD 301B biodegradation tests (28-day incubation, HPLC monitoring) .
- Soil Mobility : Use column leaching experiments with loam soil (pH 6.5) to measure adsorption coefficients (Kd) .
Data Contradiction Analysis
Q. How should researchers address conflicting pharmacological data between in vitro and in vivo studies?
- Troubleshooting Workflow :
Dose-Response Validation : Replicate in vitro assays (e.g., IC₅₀) across multiple cell lines to rule out model-specific artifacts.
PK/PD Modeling : Compare plasma exposure (AUC) in rodent models with in vitro EC₅₀ values to assess bioavailability limitations .
Metabolite Screening : Use HR-LC/MS to identify active or inhibitory metabolites not accounted for in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
